1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol
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Overview
Description
1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentanol ring substituted with a bromophenyl group and an aminomethyl group
Preparation Methods
The synthesis of 1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3-bromoaniline in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its possible anti-inflammatory and analgesic properties.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds .
Mechanism of Action
The mechanism of action of 1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and pain .
Comparison with Similar Compounds
1-(((3-Bromophenyl)amino)methyl)cyclopentan-1-ol can be compared with other similar compounds, such as:
1-(((3-Chlorophenyl)amino)methyl)cyclopentan-1-ol: This compound has a similar structure but with a chlorine atom instead of a bromine atom. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.
1-(((3-Fluorophenyl)amino)methyl)cyclopentan-1-ol: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and reactivity.
1-(((3-Iodophenyl)amino)methyl)cyclopentan-1-ol: The larger iodine atom may affect the compound’s steric properties and its interactions with biological targets.
These comparisons highlight the uniqueness of this compound and its potential advantages in specific applications .
Properties
Molecular Formula |
C12H16BrNO |
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Molecular Weight |
270.17 g/mol |
IUPAC Name |
1-[(3-bromoanilino)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H16BrNO/c13-10-4-3-5-11(8-10)14-9-12(15)6-1-2-7-12/h3-5,8,14-15H,1-2,6-7,9H2 |
InChI Key |
ANMYBKPPTRKWHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CNC2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
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